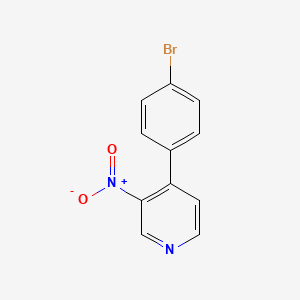

4-(4-Bromophenyl)-3-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2/c12-9-3-1-8(2-4-9)10-5-6-13-7-11(10)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXSLTLWJGIRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NC=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Strategies for 4 4 Bromophenyl 3 Nitropyridine and Analogous Compounds

Established Synthetic Pathways for Nitropyridines

The synthesis of nitropyridines can be challenging due to the electron-deficient nature of the pyridine (B92270) ring, which deactivates it towards electrophilic substitution. However, several methods have been developed to overcome this hurdle.

Direct Nitration Methods of Pyridine Systems

Direct nitration of pyridine is often a sluggish and low-yielding reaction. wikipedia.orgresearchgate.net Standard nitrating agents like nitric acid or mixtures of nitric and sulfuric acid typically result in poor yields of nitropyridines. researchgate.net This is because the pyridine nitrogen is protonated under the highly acidic conditions, further deactivating the ring to electrophilic attack. researchgate.net

However, effective methods for direct nitration have been developed. One such method involves the use of dinitrogen pentoxide (N₂O₅) in an organic solvent to form an N-nitropyridinium ion. Subsequent reaction with sulfur dioxide or sodium bisulfite in water can lead to the formation of 3-nitropyridine (B142982) in good yields. researchgate.net This process is believed to proceed through a wikipedia.orgnih.gov sigmatropic shift of the nitro group from the nitrogen to the C-3 position. researchgate.net Another approach utilizes nitronium tetrafluoroborate (B81430) (NO₂BF₄) for the nitration of pyridine derivatives where the nitrogen atom is sterically or electronically shielded. wikipedia.org For instance, 3-nitropyridine can be synthesized by first preparing 2,6-dibromopyridine, followed by nitration and subsequent debromination. wikipedia.org The use of nitric acid in trifluoroacetic anhydride (B1165640) has also been reported for the nitration of various pyridine derivatives, yielding 3-nitropyridines. researchgate.netrsc.org

Some electrophilic substitutions on pyridine can be more effectively carried out using pyridine N-oxide. wikipedia.org The N-oxide directs substitution to the 2- and 4-positions, and the oxygen can be subsequently removed. wikipedia.org

Ring Transformation and Annulation Reactions

Ring transformation reactions provide an alternative and powerful route to synthesize functionalized nitropyridines that may not be easily accessible through other methods. nih.gov These reactions involve the "scrap and build" of a cyclic compound, where a part of the starting ring is incorporated into a new ring system. nih.gov

A notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. nih.gov This compound is highly susceptible to nucleophilic attack due to its electron-deficient nature and the presence of a good leaving group. nih.gov When reacted with a ketone and ammonia, it undergoes a TCRT to produce nitropyridines. nih.gov This method is particularly effective for synthesizing [b]-fused 5-nitropyridines when cyclohexanone (B45756) is used as the ketone. nih.gov Varying the cycloalkanone allows for the synthesis of nitropyridines fused with different ring sizes, from five-membered rings to larger eleven-membered rings. nih.gov

Another ring transformation strategy involves the conversion of 5-nitropyrimidines. These compounds can react with amidines to yield 2-substituted 5-nitropyridines and 2-amino-5-nitropyridines. acs.orgwur.nl The reaction proceeds through the formation of cyclo-adducts as intermediates. acs.org

Targeted Synthesis of 4-(4-Bromophenyl)-3-nitropyridine

The synthesis of the specific compound this compound requires a strategy that combines the introduction of the aryl group at the 4-position and the nitro group at the 3-position of the pyridine ring.

Methods Involving Introduction of the 4-Bromophenyl Moiety

The introduction of an aryl group, such as the 4-bromophenyl moiety, at the 4-position of a pyridine ring is commonly achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used and effective method for this purpose. rsc.orgresearchgate.net This reaction typically involves the palladium-catalyzed coupling of a pyridine derivative (e.g., a halopyridine or a pyridine boronic acid) with an arylboronic acid or its ester. rsc.orgacs.org

For instance, 4'-aryl-substituted terpyridines have been prepared via the palladium-catalyzed cross-coupling of 4'-bromoterpyridine with various aryl boronic acids. rsc.org Similarly, the coupling of halopyridines with arylboronic acids using a palladium on carbon (Pd/C) catalyst in the presence of a suitable phosphine (B1218219) ligand has been demonstrated to be effective for producing arylpyridines. acs.org The development of Suzuki-Miyaura coupling methods for 4-pyridine boronate derivatives with aryl halides has been a focus, aiming to suppress impurities. researchgate.net

Regioselective Functionalization Techniques at the Pyridine Core

Achieving regioselective functionalization of the pyridine ring is crucial for the synthesis of specifically substituted derivatives like this compound. The direct C-H functionalization of pyridines is a valuable strategy, but selectively targeting the 4-position can be challenging. thieme-connect.comthieme-connect.de

One approach to achieve C4-selectivity is through the formation of heterocyclic phosphonium (B103445) salts. Pyridines can be converted into these salts, which then act as versatile handles for subsequent bond-forming reactions, including the introduction of various functional groups at the 4-position. thieme-connect.comthieme-connect.deacs.org

Directed metalation is another powerful technique for regioselective functionalization. znaturforsch.com By using a directing group on the pyridine ring, deprotonation can be achieved at a specific position using strong bases like lithium amides or alkyllithium reagents. znaturforsch.com For example, the lithiation of 3-bromopyridine (B30812) with LDA at low temperatures occurs regioselectively at the 4-position. The resulting organolithium species can then be transmetalated, for instance with zinc chloride, and subsequently used in a Negishi cross-coupling reaction to introduce an aryl group at the 4-position. znaturforsch.com The remaining bromine at the 3-position can then be utilized for further functionalization. znaturforsch.com

Advanced Derivatization of this compound

The structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The bromine atom on the phenyl ring and the nitro group on the pyridine ring are key functional handles for these derivatizations.

The bromo-substituent on the phenyl ring is a prime site for further cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkynyl groups, leading to the creation of more complex molecular architectures. For example, 4′-bromophenylterpyridine has been used as a substrate in cross-coupling reactions with aryl halides to generate biaryl-substituted terpyridines. rsc.org

The nitro group at the 3-position of the pyridine ring can also be a versatile functional group. It can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The amino group can also participate in the formation of new heterocyclic rings. Additionally, the nitro group can activate adjacent positions for nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles.

By strategically combining these derivatization approaches, a vast library of compounds based on the this compound scaffold can be synthesized, each with potentially unique chemical and physical properties.

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used to functionalize pyridine rings. In the context of this compound, these reactions can be selectively applied to either the pyridine or the phenyl ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly effective for creating new C-C bonds. libretexts.orgjk-sci.com The general mechanism for Suzuki coupling involves three key steps: oxidative addition of an organohalide to a palladium(0) complex, transmetalation with an organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligands, such as bulky, electron-rich phosphines, can significantly influence the reactivity, especially for less reactive aryl chlorides. libretexts.orgnih.gov For instance, the coupling of aryl halides with arylboronic acids is a common strategy. rhhz.net In a related context, the synthesis of polyarylpyridines has been achieved through the condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketones in the presence of FeCl3. d-nb.info

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction that facilitates the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgrsc.org This reaction has seen wide application in the synthesis of aryl amines, offering a milder alternative to traditional methods. wikipedia.org The development of various catalyst systems, including those with bidentate phosphine ligands like BINAP and DPPF, has expanded the scope of this reaction to include a wide range of amines and aryl coupling partners. wikipedia.org Mechanistic studies have shown that reductive elimination can proceed from either a three- or four-coordinate palladium complex. wikipedia.org

Table 1: Examples of Cross-Coupling Reactions

| Reaction Type | Catalyst/Reagents | Substrates | Product Type |

| Suzuki-Miyaura Coupling | Pd catalyst, Base | Organohalide, Organoboron compound | Biaryl compounds, Conjugated systems |

| Buchwald-Hartwig Amination | Pd catalyst, Base | Aryl halide, Amine | Aryl amine |

| Iron-Catalyzed Condensation | FeCl3 | β-(2-pyridyl)enamine, α,β-unsaturated ketone | Polyarylpyridine |

Nucleophilic Substitution Reactions (SNAr, VNS, ONSH)

The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the pyridine ring of this compound towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of suitable leaving groups by a variety of nucleophiles.

Studies on related nitropyridine systems demonstrate the feasibility of such reactions. For example, the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of various functional groups. smolecule.comnih.gov In reactions of 3-bromo-4-nitropyridine (B1272033) with amines, both the expected substitution of the bromine atom and an unexpected nitro-group migration product have been observed, particularly in polar aprotic solvents. clockss.org The reaction of 3-R-5-nitropyridines with anionic sulfur, nitrogen, and oxygen nucleophiles has been shown to result in the substitution of the non-activated nitro group. nih.gov

Vicarious Nucleophilic Substitution (VNS) is another powerful method for the C-H functionalization of electron-deficient aromatic rings like nitropyridines. nih.gov This reaction involves the addition of a carbanion stabilized by a leaving group to the aromatic ring, followed by base-induced β-elimination of the leaving group's conjugate acid. nih.gov This method allows for the direct alkylation of nitropyridines. nih.gov

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) provides another route for the functionalization of pyridines, particularly for the introduction of amino groups at the 4-position. researchgate.net

Table 2: Nucleophilic Substitution Reactions on Nitropyridine Scaffolds

| Reaction Type | Substrate Example | Nucleophile | Key Observation |

| SNAr | 3-Bromo-4-nitropyridine | Amines | Formation of both bromo-substitution and nitro-migration products. clockss.org |

| SNAr (Nitro group displacement) | 3-R-5-nitropyridines | Anionic S-, N-, O-nucleophiles | Selective substitution of the nitro group. nih.gov |

| VNS | Electrophilic nitropyridines | Sulfonyl-stabilized carbanions | C-H alkylation via formation of a Meisenheimer-type adduct and subsequent elimination. nih.gov |

Modifications of the Nitro Group (e.g., Reduction to Amine)

The nitro group of this compound is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group. The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. wikipedia.orgjsynthchem.com

A variety of reagents and conditions can be employed for this reduction, offering different levels of chemoselectivity. scispace.com Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. wikipedia.org

Metal-Acid Systems: Such as iron in acidic media or tin(II) chloride. wikipedia.orgreddit.com

Other Reducing Agents: Including sodium hydrosulfite, sodium sulfide, and sodium borohydride (B1222165) (NaBH4) in the presence of a transition metal catalyst like Ni(PPh3)4. wikipedia.orgjsynthchem.com

The choice of reducing agent is crucial when other reducible functional groups are present in the molecule. For instance, some methods allow for the selective reduction of a nitro group in the presence of a nitrile. reddit.com The resulting amino group serves as a valuable handle for further derivatization, such as in acylation or further cross-coupling reactions. smolecule.com

Table 3: Common Reagents for the Reduction of Aromatic Nitro Compounds

| Reagent/System | Conditions | Notes |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | Varies | Widely used and often provides clean reduction. wikipedia.org |

| Iron / Acid (e.g., Fe/HCl) | Acidic | A classic and cost-effective method. wikipedia.org |

| Tin(II) Chloride (SnCl2) | Acidic (e.g., ethanol-acetic acid) | Effective but can lead to challenging workups due to tin byproducts. reddit.com |

| Sodium Borohydride / Ni(PPh3)4 | Room temperature, Ethanol | Enhances the reducing power of NaBH4. jsynthchem.com |

| Sodium Dithionite (Na2S2O4) | Water-ethanol | A powerful reducing agent for nitro groups. reddit.com |

Functionalization at the Bromine Position of the Phenyl Ring

The bromine atom on the phenyl ring of this compound provides a key site for a variety of functionalization reactions, primarily through cross-coupling chemistry. This allows for the introduction of a wide range of substituents, further diversifying the molecular scaffold.

The Suzuki-Miyaura coupling is a highly effective method for forming a new carbon-carbon bond at this position by reacting with a boronic acid or ester in the presence of a palladium catalyst and a base. commonorganicchemistry.com This approach has been utilized in the synthesis of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines. researchgate.netnih.gov

Similarly, the Buchwald-Hartwig amination can be employed to form a carbon-nitrogen bond by coupling with an amine. amazonaws.comnih.gov This reaction is tolerant of a wide range of functional groups and has been demonstrated to be effective for the amination of 2-bromopyridines. amazonaws.com

Other cross-coupling reactions, such as the Stille coupling (using organostannanes), can also be applied to introduce various organic fragments at the bromine position. researchgate.net These reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of complex molecules with tailored properties.

Chemical Reactivity and Mechanistic Investigations of 4 4 Bromophenyl 3 Nitropyridine and Its Derivatives

Reaction Pathways Involving the Nitropyridine Moiety

The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the pyridine (B92270) core, enabling a range of reactions that lead to more complex molecular architectures.

The activated nature of the 3-nitropyridine (B142982) system serves as a valuable platform for the synthesis of fused heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. ias.ac.innih.govmdpi.com These syntheses often involve the construction of a new ring onto the pre-existing pyridine core. ias.ac.in General strategies for forming such systems include intramolecular ring closures, cycloadditions, and condensation reactions. nih.govmdpi.comairo.co.in

For derivatives of 4-(4-bromophenyl)-3-nitropyridine, the nitro group can be reduced to an amino group, which then becomes a key functional handle for cyclization. This amino intermediate can react with various reagents to build fused systems:

Pyrazolo-pyridines: Reaction of a 2-hydrazino-3-nitropyridine derivative with β-dicarbonyl compounds is a common method for constructing the pyrazole ring.

Imidazopyridines: Condensation of a 2,3-diaminopyridine derivative (obtained from the reduction of the corresponding nitro-aminopyridine) with carboxylic acids or their equivalents leads to the formation of the imidazole ring.

Indoles: The Fischer indole synthesis, involving the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions, can be adapted to form indolyl-pyridine structures. uomustansiriyah.edu.iq

Diazaphenothiazines: These tricyclic systems can be synthesized through reactions involving appropriately substituted aminopyridines and chloronitrobenzenes, often involving Smiles rearrangements followed by cyclization.

Isothiazolopyridines: The construction of the isothiazole ring can be achieved through various routes, including the reaction of aminopyridines with sulfur-based reagents.

The synthesis of these fused systems often relies on multi-step sequences where the 3-nitropyridine moiety is first elaborated with the necessary functional groups to facilitate the final ring-closing step.

The electron deficiency of the nitropyridine ring makes it susceptible to various rearrangement reactions, particularly under basic conditions.

A notable transformation is the rearrangement of 3-nitropyridinium salts into 2-acyl-4-nitropyrroles. researchgate.netscispace.com This reaction typically occurs when N-alkyl-3-(acylamino)-5-nitropyridinium salts are treated with a base like ethanolic methylamine. researchgate.netscispace.com The process involves a complex ring transformation where the pyridine ring contracts to form a pyrrole ring.

For instance, the rearrangement of 3-benzoylamino-5-nitro-4-phenyl-2,6-dimethyl pyridinium salt in ethanolic methylamine provides a high yield of the corresponding nitropyrrole. scispace.com However, the choice of solvent and base is critical; using aqueous sodium hydroxide solution can completely shift the reaction pathway to produce a methylaminobiphenyl derivative instead, with no pyrrole formation. scispace.com

| Starting Material (Pyridinium Salt) | Base/Solvent | Major Product | Yield |

| 3-benzoylamino-5-nitro-4-phenyl-2,6-dimethyl pyridinium salt | 30% MeNH₂ in ethanol | 2-benzoyl-3,5-dimethyl-4-nitro-5-phenylpyrrole | High |

| 3-benzoylamino-5-nitro-4-phenyl-2,6-dimethyl pyridinium salt | 10% aq. NaOH in ethanol | 4-Methylamino-3-nitro-5-phenylbiphenyl | - |

| 3-benzoylamino-5-nitro-4-phenyl-2,6-dimethyl pyridinium salt | 40% aq. MeNH₂ | 2-benzoyl-3,5-dimethyl-4-nitro-5-phenylpyrrole | Decreased |

This table illustrates the influence of reaction conditions on the rearrangement of a model 3-nitropyridinium salt, based on findings from related systems. scispace.com

Another important transformation is the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution that can occur in nitropyridine systems bearing a suitable side chain.

Dearomatization is a powerful strategy for converting flat, aromatic compounds into more complex, three-dimensional structures. nih.gov The electron-deficient nature of the 3-nitropyridine ring in this compound makes it highly susceptible to nucleophilic addition, which is the first step in dearomatization sequences. nih.govnih.gov

Weak carbon nucleophiles can add to the pyridine ring to form stable 1,2- or 1,4-dihydropyridine adducts. nih.govnih.gov This process temporarily disrupts the aromaticity of the ring. Subsequent reactions can either restore the aromaticity (rearomatization) through the elimination of a leaving group or lead to further functionalization of the dearomatized ring. acs.orgnih.gov

For example, highly electrophilic nitro-fused pyridines have been shown to react with 1,3-dicarbonyl compounds and π-excessive arenes under mild, base-free conditions to form stable 1,4-adducts. nih.gov These dearomatization reactions highlight the potential to functionalize the pyridine core directly. The subsequent rearomatization can be achieved through oxidation or elimination, leading to a net substitution product. acs.org

Reactivity of the Bromophenyl Substituent

The 4-bromophenyl group provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, largely independent of the nitropyridine moiety's chemistry.

The bromine atom on the phenyl ring is ideally suited for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. libretexts.orgnobelprize.org These reactions allow for the modular construction of complex biaryl systems and the introduction of nitrogen-based functional groups. The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and reductive elimination to yield the product and regenerate the catalyst. nobelprize.orglibretexts.org

Common cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base to form a C-C bond. This is a widely used method for creating biaryl compounds. libretexts.org

Negishi Coupling: Coupling with an organozinc reagent to form a C-C bond. nobelprize.org

Stille Coupling: Involves the use of an organotin reagent for C-C bond formation.

Heck Reaction: Coupling with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with a primary or secondary amine in the presence of a base to form a C-N bond, yielding an arylamine derivative. libretexts.org

The reactivity of the aryl halide in these couplings generally follows the trend I > Br > OTf > Cl. libretexts.org This makes the bromophenyl group a reliable and moderately reactive handle for these transformations.

| Coupling Reaction | Reagents | Bond Formed | Typical Product |

| Suzuki-Miyaura | Ar'-B(OH)₂, Pd catalyst, Base | C-C | 4-(Biphenyl-4-yl)-3-nitropyridine derivative |

| Negishi | R-ZnX, Pd catalyst | C-C | 4-(4-Alkyl/Arylphenyl)-3-nitropyridine |

| Buchwald-Hartwig | R₂NH, Pd catalyst, Base | C-N | 4-(4-(Dialkylamino)phenyl)-3-nitropyridine |

| Stille | R-Sn(Alkyl)₃, Pd catalyst | C-C | 4-(4-Alkyl/Arylphenyl)-3-nitropyridine |

This table summarizes key palladium-catalyzed reactions applicable to the bromophenyl moiety.

Metal-halogen exchange is a fundamental reaction for converting organic halides into highly reactive organometallic reagents. wikipedia.org This transformation is particularly useful for creating nucleophilic carbon centers that can react with a wide range of electrophiles.

For this compound, the bromine atom can be exchanged with a metal, typically lithium or magnesium. wikipedia.org

Lithium-Halogen Exchange: This is a very fast reaction, often carried out at low temperatures (-78 °C or lower) using an alkyllithium reagent such as n-butyllithium or t-butyllithium. tcnj.eduznaturforsch.com The reaction proceeds via an 'ate' complex and is kinetically controlled. wikipedia.org The resulting aryllithium species is a powerful nucleophile.

Magnesium-Halogen Exchange: This can be achieved using Grignard reagents like isopropylmagnesium chloride (i-PrMgCl). nih.gov This method can tolerate a wider range of functional groups compared to lithium-halogen exchange.

Once the organometallic intermediate is formed, it can be trapped with various electrophiles, such as:

Aldehydes and ketones (to form alcohols)

Carbon dioxide (to form carboxylic acids)

Isocyanates

Other carbon-based electrophiles

This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a powerful method for elaborating the phenyl ring, complementary to palladium-catalyzed methods. nih.gov

Despite a comprehensive search of available scientific literature, specific experimental data on the kinetic and spectroscopic analysis of the reaction mechanisms of this compound and its derivatives could not be located. Research in this specific area appears to be limited, with no detailed studies containing the requisite data tables and in-depth research findings for this particular compound.

General principles of the reactivity of nitropyridines are well-established, particularly concerning nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental to the functionalization of such heterocyclic systems. Mechanistic investigations of related compounds, such as isomers like 3-bromo-4-nitropyridine (B1272033), have revealed complex reaction pathways, including the potential for nitro-group migration during nucleophilic attack. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, are crucial tools for elucidating these mechanisms by identifying reaction intermediates and products.

However, without specific studies on this compound, any discussion of its reaction kinetics and the spectroscopic elucidation of its mechanistic pathways would be speculative and fall outside the scope of providing scientifically accurate and data-supported information as requested.

Therefore, this article cannot be generated with the required detailed research findings and data tables for the specified subsections due to the absence of published research on this specific chemical compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Bromophenyl 3 Nitropyridine and Its Analogues

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups within a molecule and investigating its conformational isomers. For 4-(4-Bromophenyl)-3-nitropyridine, the spectra are expected to be complex, showing characteristic vibrations for the substituted pyridine (B92270) and benzene (B151609) rings.

Key Functional Group Vibrations:

Nitro Group (NO₂): The nitro group is readily identified by two strong stretching vibrations. The asymmetric stretching (ν_as(NO₂)) typically appears in the 1560-1500 cm⁻¹ region, while the symmetric stretching (ν_s(NO₂)) is found between 1380-1350 cm⁻¹. scialert.net

Aromatic Rings: The C-H stretching vibrations of both the pyridine and bromophenyl rings are expected above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). libretexts.org In-ring C=C and C=N stretching vibrations occur in the 1600-1450 cm⁻¹ range. researchgate.net

C-Br Bond: The C-Br stretching vibration is typically observed in the far-infrared region, usually below 600 cm⁻¹, and can be weak.

C-N Bond: The stretching vibration of the C-NO₂ bond is expected around 850 cm⁻¹.

Conformational studies using vibrational spectroscopy focus on the rotational isomerism around the C-C single bond connecting the pyridine and bromophenyl rings. The dihedral angle between the two rings influences the vibrational coupling between them. While a planar conformation would maximize π-conjugation, steric hindrance between the ortho hydrogens likely forces the rings to be twisted relative to each other, a common feature in non-ortho-substituted diphenyl compounds. bath.ac.uk This twist would result in distinct spectral features compared to a hypothetical planar analogue.

Table 1: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 libretexts.org |

| Nitro (NO₂) | Asymmetric Stretching | 1560 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1380 - 1350 scialert.net |

| Aromatic C=C, C=N | In-ring Stretching | 1600 - 1450 researchgate.net |

| C-NO₂ | Stretching | ~850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon nuclei, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on both aromatic rings.

Pyridine Ring Protons: The pyridine ring has three protons. The proton at the 2-position (adjacent to the nitrogen) and the 6-position are expected to be the most deshielded, appearing at high chemical shifts (δ > 8.5 ppm). The proton at the 5-position would appear at a slightly lower chemical shift. The coupling patterns (doublets and doublets of doublets) would allow for their unambiguous assignment. For comparison, the protons in 3-nitropyridine (B142982) appear between δ 7.5 and 9.0 ppm. chemicalbook.com

Bromophenyl Ring Protons: The 4-bromophenyl group will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom (H-3' and H-5') and the protons meta to the bromine (H-2' and H-6') will have slightly different chemical shifts, typically in the range of δ 7.2-7.9 ppm, as seen in related compounds like 2-(4-Bromophenyl)pyridine. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show signals for all 11 carbon atoms, though some may overlap.

Pyridine Ring Carbons: The carbons of the pyridine ring are influenced by the electronegative nitrogen atom and the electron-withdrawing nitro group. The carbon bearing the nitro group (C-3) and the carbons adjacent to the nitrogen (C-2 and C-6) are expected at significant downfield shifts. nih.govresearchgate.net

Bromophenyl Ring Carbons: The carbon atom directly attached to the bromine (C-4') is subject to the 'heavy atom effect', which can cause an upfield shift compared to what would be expected based on electronegativity alone, often appearing around 123 ppm. stackexchange.com The other carbons in the ring will appear in the typical aromatic region of δ 125-140 ppm. The carbon attached to the pyridine ring (C-1') will also be shifted downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

|---|---|---|---|

| H-2 | > 8.7 | C-2 | ~150 - 155 |

| H-5 | ~ 7.5 - 7.8 | C-3 | ~145 - 150 |

| H-6 | > 8.7 | C-4 | ~135 - 140 |

| H-2', H-6' | ~ 7.8 - 8.0 | C-5 | ~120 - 125 |

| H-3', H-5' | ~ 7.6 - 7.8 | C-6 | ~150 - 155 |

| C-1' | ~137 - 140 | ||

| C-2', C-6' | ~130 - 133 | ||

| C-3', C-5' | ~128 - 131 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the extended conjugated system and n→π* transitions. The presence of the electron-withdrawing nitro group and the conjugated aromatic rings is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift).

In related nitroaromatic compounds, intense bands corresponding to π→π* transitions are typically observed in the 250-350 nm range. rasayanjournal.co.in A weaker band corresponding to the n→π* transition, involving the non-bonding electrons of the nitro group's oxygen atoms, may also be observed at longer wavelengths, sometimes extending into the visible region, which can impart a pale yellow color to the compound. The presence of a strong electron-withdrawing nitro group can inhibit photo-reactivity in some molecular systems. researchgate.net

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λ_max (nm) |

|---|---|---|

| π → π* | Conjugated aromatic system | 250 - 350 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The calculated molecular weight of this compound (C₁₁H₇BrN₂O₂) is approximately 279.09 g/mol .

A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks (an isotopic cluster) of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and the other at M+2 for the molecule with ⁸¹Br. youtube.com

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several pathways:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of the nitro group as an NO₂ radical (mass 46), leading to a significant fragment ion.

Loss of NO and CO: Subsequent or alternative fragmentation can involve the loss of a nitric oxide radical (mass 30) followed by the loss of carbon monoxide (mass 28).

Cleavage of the inter-ring bond: The bond connecting the two aromatic rings can cleave, leading to fragment ions corresponding to the bromophenyl cation ([C₆H₄Br]⁺) and the nitropyridyl radical, or vice versa. The bromophenyl cation would also exhibit the characteristic 1:1 isotopic pattern for bromine.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Formula | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₁₁H₇BrN₂O₂]⁺ | 278 / 280 | Molecular ion peak, showing 1:1 isotopic pattern for Br. |

| [M - NO₂]⁺ | [C₁₁H₇BrN]⁺ | 232 / 234 | Loss of the nitro group. |

| [C₆H₄Br]⁺ | [C₆H₄Br]⁺ | 155 / 157 | Bromophenyl cation from inter-ring cleavage. |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

A study of 4-bromo-4'-nitrodiphenyl revealed that the two aromatic rings are not coplanar but are twisted relative to each other by approximately 35°. bath.ac.uk A similar non-planar conformation is highly probable for this compound due to steric hindrance between the hydrogen atoms on C-5 of the pyridine ring and C-2'/C-6' of the bromophenyl ring. This dihedral angle is a critical structural parameter. Furthermore, crystal structures of related nitropyridine derivatives show that the nitro group is often slightly twisted out of the plane of the pyridine ring. nih.gov The analysis would also confirm the bond lengths, such as C-Br, C-N, and N-O, and the bond angles within the aromatic systems.

Table 5: Predicted Solid-State Structural Parameters for this compound

| Parameter | Description | Predicted Value | Reference Analogue |

|---|---|---|---|

| Dihedral Angle | Twist between pyridine and bromophenyl rings | 30 - 40° | 4-bromo-4'-nitrodiphenyl bath.ac.uk |

| Dihedral Angle | Twist of NO₂ group relative to pyridine ring | 0 - 10° | 2-N-phenylamino-3-nitro-4-methylpyridine nih.gov |

| Bond Length | C-Br | ~1.90 Å | |

| Bond Length | C-NO₂ | ~1.47 Å |

Computational Chemistry and Theoretical Studies on 4 4 Bromophenyl 3 Nitropyridine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.com Calculations are typically performed using a functional, such as B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set like 6-311++G(d,p). scispace.comnih.gov

Geometry optimization is a computational process to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. documentsdelivered.com For 4-(4-Bromophenyl)-3-nitropyridine, a key structural feature is the dihedral angle between the planes of the pyridine (B92270) and the bromophenyl rings. This angle is determined by the balance between the steric hindrance, primarily from the bulky nitro group adjacent to the inter-ring bond, and the electronic effects favoring co-planarity for extended π-conjugation.

Conformational analysis, often performed via a Potential Energy Surface (PES) scan, systematically varies this dihedral angle to identify the most stable conformer. researchgate.net Studies on structurally similar bi-aryl systems indicate that complete planarity is often hindered by steric repulsion, resulting in a twisted lowest-energy conformation. nih.gov The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for all subsequent computational analyses.

Table 1: Representative Optimized Geometrical Parameters for a Bi-aryl System Data is representative of a substituted phenyl-pyridine system as specific experimental data for this compound is not available in the cited sources.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-C (Inter-ring) | ~1.49 Å |

| Bond Length | C-NO₂ | ~1.47 Å |

| Bond Length | C-Br | ~1.91 Å |

| Bond Angle | C-C-N (Pyridine) | ~123° |

| Dihedral Angle | Phenyl-Pyridine | ~35-50° |

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.govyu.edu.jo

A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to undergo electronic transitions. nih.gov For this compound, the electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO and stabilize the HOMO to a lesser extent, leading to a relatively small energy gap. The HOMO is typically localized over the more electron-rich bromophenyl ring, while the LUMO is concentrated on the electron-deficient nitropyridine ring. This distribution facilitates intramolecular charge transfer. yu.edu.jo

Table 2: Representative Frontier Orbital Energies and Reactivity Descriptors Values are illustrative for a nitro-aromatic system based on general DFT study findings.

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.8 eV |

| E(LUMO) | -2.5 eV |

| Energy Gap (ΔE) | 4.3 eV |

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewisc.edu This method is exceptionally useful for quantifying intramolecular delocalization and charge transfer interactions. The analysis examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is estimated using second-order perturbation theory, yielding a stabilization energy, E(2). wisc.edu

Table 3: Representative NBO Analysis with Second-Order Perturbation Stabilization Energies (E(2)) Interactions are hypothetical for this compound based on NBO theory.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O (Nitro) | π* (C-N) (Pyridine Ring) | High |

| π (C-C) (Phenyl Ring) | π* (C-N) (Pyridine Ring) | Moderate |

| LP(1) N (Pyridine) | σ* (C-C) (Inter-ring) | Low |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. researchgate.netresearchgate.net It plots the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. Red regions signify the most negative potential (high electron density), which are susceptible to electrophilic attack, while blue regions indicate the most positive potential (electron-deficient), which are favorable for nucleophilic attack. researchgate.netnih.gov

For this compound, the MEP map would show a highly negative potential (deep red) localized around the oxygen atoms of the electron-withdrawing nitro group, making this the primary site for interaction with electrophiles. chemrxiv.org The pyridine nitrogen atom would also exhibit a region of negative potential. Conversely, positive potential (blue) would be observed around the hydrogen atoms of the aromatic rings, and the region around the C-Br bond may also show positive character due to the bromine atom's σ-hole.

Theoretical vibrational analysis is performed to understand the molecule's infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and their corresponding intensities. However, calculated harmonic frequencies are often systematically higher than experimental values, necessitating the use of a scaling factor. scispace.com

To assign the calculated frequencies to specific molecular motions (e.g., stretching, bending, or twisting), a Potential Energy Distribution (PED) analysis is conducted. researchgate.netnih.govresearchgate.net PED provides a quantitative breakdown of how much each internal coordinate contributes to a particular normal mode of vibration. This detailed assignment is crucial for interpreting experimental spectra and confirming the molecular structure. nih.govsci-hub.se For this compound, characteristic vibrations would include the symmetric and asymmetric stretching of the NO₂ group, C-Br stretching, and various stretching and bending modes of the pyridine and phenyl rings.

Table 4: Representative Vibrational Frequencies and PED Assignments Frequencies are characteristic values for the specified functional groups.

| Frequency (cm⁻¹) (Scaled) | Vibrational Mode | Potential Energy Distribution (PED) Assignment |

|---|---|---|

| ~3100-3000 | ν(C-H) | Aromatic C-H stretch |

| ~1590 | ν(C=C) | Aromatic ring stretch |

| ~1530 | ν_as(NO₂) | Asymmetric NO₂ stretch |

| ~1350 | ν_s(NO₂) | Symmetric NO₂ stretch |

| ~1010 | ν(C-Br) | C-Br stretch |

| ~850 | γ(C-H) | Aromatic C-H out-of-plane bend |

Quantum Chemical Descriptors and Reactivity Indices

Beyond the standard DFT analyses, more advanced descriptors offer deeper insights into chemical reactivity and bonding.

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They are derived from the change in electron density as the number of electrons in the system changes, providing a more nuanced view of reactivity than MEP alone.

Localized Orbital Locator (LOL) and Electron Localization Function (ELF): Both LOL and ELF are functions that provide a chemically intuitive map of electron pair localization in a molecule. rsc.orgwikipedia.org They reveal the spatial regions corresponding to covalent bonds, lone pairs, and atomic cores, offering a clear visualization of the molecule's electronic structure that aligns with classical concepts like VSEPR theory. wikipedia.orgjussieu.fr LOL, in particular, is noted for its ability to provide a fine contrast between regions of enhanced and weak electron delocalization. rsc.org

Reduced Density Gradient (RDG): The RDG is a powerful tool for identifying and visualizing weak non-covalent interactions (NCIs) within or between molecules. researchgate.netnih.gov By plotting the RDG against the electron density signed by the second Hessian eigenvalue, it is possible to distinguish between attractive interactions (like hydrogen bonds) and repulsive steric clashes. scielo.org.mx While most useful for studying molecular complexes, it can reveal intramolecular strain or weak hydrogen bonds.

Theoretical Insights into Reaction Pathways and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms and selectivity of complex organic reactions. While specific theoretical studies on the synthesis of this compound are not extensively documented in the public domain, insights can be drawn from computational investigations of analogous reactions, such as the Suzuki-Miyaura cross-coupling, which is a primary method for forming the aryl-aryl bond in this class of compounds. nih.govnih.gov

The synthesis of 4-aryl-3-nitropyridines typically involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halopyridine and an arylboronic acid. nih.gov Theoretical studies on similar systems have provided a deep understanding of the catalytic cycle, which generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

DFT calculations can model the energy profiles of these steps, identifying the rate-determining step and the transition state geometries. For the synthesis of this compound, a likely pathway involves the coupling of a 4-halo-3-nitropyridine with 4-bromophenylboronic acid. Computational models can predict the relative energies of intermediates and transition states for different halogens (e.g., Cl, Br, I) at the 4-position of the pyridine ring, thus guiding the selection of the most reactive starting material.

Furthermore, these theoretical studies can shed light on the regioselectivity of the reaction. In substituted pyridines, the position of the nitro group and other substituents can significantly influence the electronic properties of the pyridine ring, thereby directing the course of the reaction. DFT calculations of electrostatic potential maps and frontier molecular orbital (FMO) analysis can reveal the most electrophilic sites on the pyridine ring, predicting the preferred position for the cross-coupling reaction. nih.gov For instance, the electron-withdrawing nature of the nitro group at the 3-position is expected to activate the 4-position for nucleophilic attack by the boronic acid in the transmetalation step.

Below is a hypothetical data table summarizing the kind of insights that could be obtained from a DFT study on the Suzuki-Miyaura coupling for the synthesis of this compound.

| Reaction Step | Calculated Parameter | Theoretical Value (kcal/mol) | Implication |

| Oxidative Addition | Activation Energy (Ea) | 15.2 | Feasible under typical reaction conditions |

| Transmetalation | Activation Energy (Ea) | 18.5 | Likely the rate-determining step |

| Reductive Elimination | Reaction Energy (ΔE) | -25.8 | Exergonic and product-favored |

| Regioselectivity | |||

| C4-position | LUMO+1 Coefficient | 0.45 | Most likely site for nucleophilic attack |

| C2-position | LUMO+2 Coefficient | 0.21 | Less favorable site for coupling |

This table is illustrative and based on typical values from computational studies on similar systems.

Molecular Dynamics Simulations for Conformational Landscape and Stability

Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape and dynamic behavior of molecules over time. nih.gov For a molecule like this compound, which possesses a flexible torsional angle between the pyridine and phenyl rings, MD simulations can offer significant insights into its preferred conformations and structural stability. cwu.edu

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a solvent box) and the classical equations of motion are solved for all atoms over a specified period. The trajectory generated from the simulation provides a wealth of information about the molecule's dynamic behavior.

Analysis of the MD trajectory for this compound would likely reveal that the molecule does not adopt a single, rigid conformation. Instead, it would exist as an ensemble of interconverting conformers. The most stable conformations are expected to be non-planar, with a certain dihedral angle between the two rings to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the pyridine ring. The nitro group at the 3-position would further influence the conformational preference due to steric and electronic effects.

Key parameters that can be extracted from MD simulations to characterize the conformational landscape and stability include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule.

Dihedral Angle Distribution: To determine the most populated conformational states.

Below is a representative data table summarizing potential findings from a molecular dynamics simulation study of this compound.

| Simulation Parameter | Observed Value | Interpretation |

| Simulation Time | 100 ns | Sufficient to sample major conformational states |

| Average RMSD | 1.2 Å | The molecule maintains a stable overall fold |

| RMSF of Pyridine Ring | 0.5 Å | Relatively rigid core structure |

| RMSF of Bromophenyl Ring | 0.8 Å | Exhibits some rotational flexibility |

| Dominant Dihedral Angle | 45° ± 10° | A twisted conformation is energetically favored |

This table is illustrative and presents plausible data based on general principles of molecular dynamics simulations for similar biaryl systems.

Applications of 4 4 Bromophenyl 3 Nitropyridine in Chemical Synthesis Research

Role as a Versatile Synthetic Intermediate for Nitrogen-Containing Heterocycles

The structure of 4-(4-bromophenyl)-3-nitropyridine offers two primary reactive handles—the carbon-bromine bond and the nitro group—that can be independently manipulated to generate a variety of nitrogen-containing heterocyclic compounds. wikipedia.orgwikipedia.org

The nitro group is a key functional group that significantly influences the reactivity of the pyridine (B92270) ring. It can be readily reduced to an amino group under various conditions, such as catalytic hydrogenation or using metal reductants like iron or tin(II) chloride. wikipedia.orgcommonorganicchemistry.comjsynthchem.com This transformation yields 4-(4-bromophenyl)pyridin-3-amine (B1404339), a crucial intermediate. The newly formed amino group can then participate in a range of subsequent reactions to construct new heterocyclic rings. For example, it can undergo condensation reactions with dicarbonyl compounds to form fused polycyclic systems or be used in cyclization reactions to create novel imidazopyridine or triazolopyridine derivatives.

Simultaneously, the bromo substituent on the phenyl ring provides a site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org This allows for the introduction of various aryl or alkyl groups at this position. By combining these transformations—nitro group reduction and cross-coupling—chemists can access a broad spectrum of substituted aminopyridines and their derivatives, which are core structures in many biologically active nitrogen-containing heterocycles. ysciei.com The nitro group also activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), potentially allowing for the introduction of other functional groups, further expanding its synthetic utility. nih.gov

Building Block for the Construction of Complex Organic Molecules

The utility of this compound extends beyond being a simple intermediate; it serves as a fundamental building block for the systematic construction of larger, more complex molecular architectures. wikipedia.orgwikipedia.org Its rigid biphenyl-pyridine core provides a defined three-dimensional structure that can be elaborated upon through sequential and orthogonal chemical reactions.

A common synthetic strategy involves a two-directional approach:

Modification at the Bromine Position: The initial step often involves a Suzuki-Miyaura coupling reaction at the C-Br bond. libretexts.orgnih.gov This allows for the attachment of diverse molecular fragments, including other aromatic rings, heterocyclic systems, or aliphatic chains, effectively extending the molecule's framework. For instance, coupling with a substituted phenylboronic acid would yield a complex terphenylpyridine scaffold. researchgate.net

Transformation of the Nitro Group: Following the modification of the phenyl ring, the nitro group can be selectively reduced to an amine. psu.eduscispace.com This new amino group serves as a versatile handle for a second wave of functionalization. It can be acylated to form amides, alkylated, or used as a directing group for further substitutions on the pyridine ring.

This stepwise approach allows for the controlled and predictable assembly of intricate molecules. The initial Suzuki coupling builds the carbon skeleton, while the subsequent reduction and derivatization of the resulting amine introduce further complexity and functionality. This method is instrumental in synthesizing targeted molecules with specific structural and electronic properties required for materials science or medicinal chemistry applications.

Precursor for Scaffold Diversity in Medicinal Chemistry Research (Emphasizing Synthetic Utility)

In medicinal chemistry, the generation of compound libraries with high scaffold diversity is crucial for the discovery of new therapeutic agents. nih.govnih.gov this compound is an ideal starting material for this purpose due to its capacity for divergent synthesis. The two distinct reactive sites allow for the creation of a large matrix of analogues from a single precursor.

The synthetic utility in this context is best illustrated by a combinatorial or parallel synthesis approach:

Diversity Point 1 (Aryl Halide): The bromo group can be subjected to Suzuki-Miyaura coupling with a library of different boronic acids (R¹-B(OH)₂). wikipedia.orgnih.gov This step introduces the first vector of diversity, creating a range of 4-(R¹-substituted-phenyl)-3-nitropyridine analogues.

Diversity Point 2 (Nitro Group): Each of the products from the first step can then undergo reduction of the nitro group to form an amine. This amine can subsequently be reacted with a library of carboxylic acids or acyl chlorides (R²-COCl) to form a diverse set of amides.

This two-step diversification strategy enables the rapid generation of a large number of structurally distinct molecules based on a common 4-phenyl-pyridin-3-amine scaffold. This scaffold is a privileged structure found in many biologically active compounds. nih.gov The ability to easily modify both the R¹ and R² positions allows medicinal chemists to systematically explore the chemical space around the core structure, optimizing properties like target binding, selectivity, and pharmacokinetics.

Table 1: Illustrative Combinatorial Library from this compound

| Starting Material | Step 1: Suzuki Coupling (R¹) | Intermediate | Step 2: Reduction & Amide Coupling (R²) | Final Diverse Product |

|---|---|---|---|---|

| This compound | with Phenylboronic acid | 4-([1,1'-Biphenyl]-4-yl)-3-nitropyridine | with Acetyl chloride | N-(4-([1,1'-Biphenyl]-4-yl)pyridin-3-yl)acetamide |

| with 4-Methoxyphenylboronic acid | 4-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-3-nitropyridine | with Benzoyl chloride | N-(4-(4'-Methoxy-[1,1'-biphenyl]-4-yl)pyridin-3-yl)benzamide | |

| with Pyridine-3-boronic acid | 3-Nitro-4-(4-(pyridin-3-yl)phenyl)pyridine | with Cyclopropanecarbonyl chloride | N-(4-(4-(Pyridin-3-yl)phenyl)pyridin-3-yl)cyclopropanecarboxamide | |

| with Thiophene-2-boronic acid | 3-Nitro-4-(4-(thiophen-2-yl)phenyl)pyridine | with Isobutyryl chloride | N-(4-(4-(Thiophen-2-yl)phenyl)pyridin-3-yl)isobutyramide |

Utility in the Development of Novel Synthetic Methodologies

New synthetic methods require robust and representative substrates to demonstrate their scope, efficiency, and functional group tolerance. This compound, and structurally similar compounds containing both an aryl halide and a nitro group, are frequently used for this purpose. psu.edu

For example, when developing a new palladium catalyst system for Suzuki-Miyaura couplings, researchers might use this compound as a substrate to prove the catalyst's efficacy. nih.gov A successful reaction demonstrates that the catalyst is active for coupling with heteroaryl-containing substrates and is tolerant of the electron-withdrawing nitro group.

Similarly, the development of new reagents for the chemoselective reduction of functional groups is a significant area of research. A new method designed to selectively reduce an aromatic nitro group without affecting a co-existing aryl bromide (which is susceptible to reduction under some conditions) would ideally be tested on a substrate like this compound. commonorganicchemistry.comscispace.com A high yield of 4-(4-bromophenyl)pyridin-3-amine would validate the new methodology's selectivity and utility. jsynthchem.com

Table 2: Use of a Model Substrate in Methodology Development

| Reaction Type | Substrate | New Method/Catalyst Being Tested | Expected Product | Significance of Result |

|---|---|---|---|---|

| Chemoselective Nitro Reduction | This compound | Novel reducing agent (e.g., Ni(PPh₃)₄/NaBH₄) | 4-(4-Bromophenyl)pyridin-3-amine | Demonstrates high chemoselectivity, reducing the nitro group while preserving the C-Br bond for subsequent reactions. jsynthchem.com |

| Suzuki-Miyaura Coupling | This compound | New Pd-catalyst or ligand | 4-(New-Aryl-phenyl)-3-nitropyridine | Shows catalyst is active for electron-deficient substrates and tolerates the nitro functional group. nih.gov |

By serving as a benchmark substrate, this compound plays a crucial role in validating and establishing new synthetic protocols that are later adopted by the wider chemistry community for the synthesis of diverse and complex molecules.

Q & A

Q. What are the standard synthetic routes for 4-(4-Bromophenyl)-3-nitropyridine, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between bromophenyl derivatives and pre-functionalized pyridine rings. For example, nitration of a pyridine precursor followed by coupling with 4-bromophenylboronic acid derivatives can yield the target compound . Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (δ 8.5–9.0 ppm for pyridine protons, δ 7.4–7.8 ppm for bromophenyl aromatic protons). Mass spectrometry (ESI-MS) further validates molecular weight .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) is the gold standard for structural determination . Diffraction data collected at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond angles and torsional strain between the bromophenyl and nitropyridine moieties. Complementary techniques like IR spectroscopy (C-Br stretch at ~550 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) support crystallographic findings .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign aromatic proton environments and confirm substitution patterns.

- UV-Vis : Assess electronic transitions (e.g., π→π* in nitro groups, λmax ~270–320 nm).

- XPS : Quantify bromine (Br 3d5/2 ~70 eV) and nitrogen (N 1s ~400 eV) oxidation states .

Advanced Research Questions

Q. How do competing electronic effects (bromo vs. nitro groups) influence regioselectivity in further functionalization?

- Methodological Answer : The bromo group acts as a meta-director, while the nitro group is a strong para/meta-director. Computational modeling (DFT, B3LYP/6-311+G*) predicts electrophilic substitution sites. Experimental validation via nitration or halogenation reactions under controlled conditions (e.g., HNO3/H2SO4 at 0–5°C) reveals preferential substitution at the pyridine C-5 position due to nitro’s electron-withdrawing effects .

Q. What strategies mitigate side reactions during the synthesis of nitro-heterocycles like this compound?

- Methodological Answer :

- Temperature Control : Nitration at sub-ambient temperatures reduces polynitration byproducts.

- Protecting Groups : Temporary protection of bromine (e.g., as a boronate ester) prevents undesired coupling during nitration .

- Catalytic Optimization : Use of Pd(PPh3)4 in Suzuki reactions minimizes homocoupling of bromophenyl precursors .

Q. How can computational tools predict the compound’s reactivity in drug-discovery applications?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to biological targets (e.g., kinase enzymes). The nitro group’s electron-withdrawing nature enhances hydrogen-bonding interactions, while bromine contributes to hydrophobic contacts. Pharmacokinetic properties (logP, solubility) are predicted via QSAR models .

Q. What analytical approaches resolve contradictions in crystallographic vs. spectroscopic data?

- Methodological Answer : Discrepancies (e.g., bond-length mismatches) are addressed via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.